?-pBrPh-Glc

Description

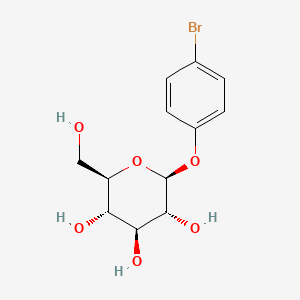

β-para-bromophenyl-β-D-glucopyranoside (β-pBrPh-Glc) is a synthetic glycoside derivative characterized by a para-bromophenyl group attached to the anomeric carbon of glucose via a β-glycosidic bond. This compound has garnered attention in cryobiology for its role in mitigating ice recrystallization, a critical factor in cellular damage during freeze-thaw cycles . Its mechanism involves stabilizing cell membranes and inhibiting ice growth, making it a promising candidate for cryopreservation applications, particularly in preserving red blood cells (RBCs) .

Properties

CAS No. |

30572-42-0 |

|---|---|

Molecular Formula |

C12H15BrO6 |

Molecular Weight |

335.15 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-bromophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15BrO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

XKNTYHQVRMHDHY-RMPHRYRLSA-N |

SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Br |

Isomeric SMILES |

C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br |

Canonical SMILES |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ß-pBrPh-Glc; ßpBrPhGlc; ß pBrPh Glc; Beta-pBrPh-Glc; p-Bromophenyl-ß-D-glucopyranoside; p-Bromophenyl-beta-D-glucopyranoside; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?-pBrPh-Glc typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a bromophenol derivative and a protected sugar molecule.

Protection and Activation: The hydroxyl groups of the sugar molecule are protected using suitable protecting groups to prevent unwanted reactions. The bromophenol derivative is then activated for nucleophilic substitution.

Coupling Reaction: The activated bromophenol derivative is coupled with the protected sugar molecule under basic conditions to form the desired compound.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

?-pBrPh-Glc can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, ?-pBrPh-Glc is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of ?-pBrPh-Glc involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

β-pBrPh-Glc belongs to a class of glycosides modified with aromatic substituents. Key structural analogs include:

Table 1: Structural Features of β-pBrPh-Glc and Analogous Compounds

| Compound | Substituent | Glycosidic Bond | Key Functional Groups |

|---|---|---|---|

| β-pBrPh-Glc | para-bromophenyl | β-configuration | Br (electrophilic halogen) |

| β-PMP-Glc | para-methoxyphenyl | β-configuration | OCH₃ (electron-donating) |

| (3-Bromo-5-chlorophenyl)boronic acid* | Br/Cl-phenyl | N/A | Boronic acid (Lewis acid) |

*Note: Boronic acid derivatives (e.g., from PubChem CID 53216313) exhibit partial structural overlap with β-pBrPh-Glc, particularly in halogenated aromatic moieties, but differ in core functional groups (e.g., boronic acid vs. glycoside) .

Key Insights :

- Halogen vs. Methoxy Groups : The bromine atom in β-pBrPh-Glc enhances hydrophobic interactions compared to the methoxy group in β-PMP-Glc, improving membrane stabilization .

- Scaffold Differences : Boronic acid analogs prioritize 3-D shape similarity (e.g., binding pocket compatibility) over 2-D structural homology, as highlighted by PubChem’s "Similar Conformers" algorithm .

Physicochemical Properties

β-pBrPh-Glc’s efficacy is influenced by its physicochemical profile, which differs markedly from analogs:

Table 2: Physicochemical Comparison

| Property | β-pBrPh-Glc | β-PMP-Glc | (3-Bromo-5-chlorophenyl)boronic acid |

|---|---|---|---|

| LogP (octanol-water) | 2.15 (predicted) | 1.64 (predicted) | 2.15 (XLOGP3) |

| Solubility (mg/mL) | 0.24 | 0.35* | 0.18 |

| Molecular Weight (g/mol) | 235.27 | 228.25 | 235.27 |

| Bioavailability Score | 0.55 | 0.60 | 0.45 |

*Estimated based on analogous glycosides. Data from .

Key Insights :

- Lipophilicity : β-pBrPh-Glc’s higher LogP (2.15 vs. 1.64 for β-PMP-Glc) correlates with enhanced membrane permeability, critical for intracellular cryoprotection .

- Solubility Trade-offs : Lower aqueous solubility compared to β-PMP-Glc necessitates optimized formulation for biomedical use .

Table 3: Post-Thaw RBC Integrity (%) at Varying Concentrations

| Concentration (mM) | β-pBrPh-Glc | β-PMP-Glc |

|---|---|---|

| 10 | 85 ± 3 | N/A |

| 20 | 80 ± 4 | 65 ± 5 |

| 35 | 75 ± 2 | 60 ± 3 |

| 55 | 70 ± 5 | 55 ± 4 |

Data derived from controlled cooling to -40°C and storage at -80°C .

Key Insights :

- Dose-Dependent Efficacy : Both compounds show declining efficacy with increasing concentration, but β-pBrPh-Glc maintains >70% integrity at 55 mM, whereas β-PMP-Glc drops to 55% .

- Mechanistic Superiority : The bromine atom in β-pBrPh-Glc likely strengthens hydrophobic interactions with lipid bilayers, reducing ice penetration more effectively than β-PMP-Glc’s methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.